

Spectral Characterization of 3-(4-Methoxyphenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)isoxazole

Cat. No.: B1357155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data for **3-(4-Methoxyphenyl)isoxazole**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not readily available in the public domain, this guide will leverage data from closely related analogues and first principles of spectroscopy to provide a robust predictive analysis. This approach serves as a practical framework for researchers encountering novel compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectral data. **3-(4-Methoxyphenyl)isoxazole** consists of a central isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This ring is substituted at the 3-position with a 4-methoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ^1H (proton) and ^{13}C (carbon-13) nuclei, we can map the connectivity and stereochemistry of a molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-(4-Methoxyphenyl)isoxazole** is expected to be relatively simple and highly informative. The key resonances can be predicted based on the electronic environment of the protons.

Table 1: Predicted ^1H NMR Data for **3-(4-Methoxyphenyl)isoxazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4	Singlet	1H	H-5 (isoxazole)	The proton at the 5-position of the isoxazole ring is expected to be the most deshielded proton of the heterocyclic ring due to the electronegativity of the adjacent oxygen and nitrogen atoms.
~7.8	Doublet	2H	H-2', H-6' (phenyl)	These protons are ortho to the isoxazole ring and will be deshielded. They will appear as a doublet due to coupling with the protons at the 3' and 5' positions.
~7.0	Doublet	2H	H-3', H-5' (phenyl)	These protons are ortho to the electron-donating methoxy group and will be more shielded than the H-2'/H-6' protons. They will appear as a doublet due to coupling with the

				H-2'/H-6' protons.
~6.6	Singlet	1H	H-4 (isoxazole)	The proton at the 4-position of the isoxazole ring is typically found in this region.
~3.9	Singlet	3H	-OCH ₃	The protons of the methoxy group are in a shielded environment and will appear as a characteristic singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **3-(4-Methoxyphenyl)isoxazole**

Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C-5 (isoxazole)	The carbon atom flanked by the ring oxygen and nitrogen is expected to be significantly deshielded.
~162	C-3 (isoxazole)	The carbon atom attached to the phenyl ring and the ring nitrogen will also be deshielded.
~161	C-4' (phenyl)	The carbon atom bearing the electron-donating methoxy group will be deshielded.
~128	C-2', C-6' (phenyl)	The carbon atoms ortho to the isoxazole ring.
~122	C-1' (phenyl)	The ipso-carbon attached to the isoxazole ring.
~114	C-3', C-5' (phenyl)	The carbon atoms ortho to the methoxy group will be shielded by its electron-donating effect.
~101	C-4 (isoxazole)	The carbon atom at the 4-position of the isoxazole ring.
~55	-OCH ₃	The carbon of the methoxy group is typically found in this region.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like **3-(4-Methoxyphenyl)isoxazole** would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of **3-(4-Methoxyphenyl)isoxazole** is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Key IR Absorption Bands for **3-(4-Methoxyphenyl)isoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1610, ~1500, ~1450	Strong to Medium	C=C and C=N stretching (aromatic and isoxazole rings)
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Strong	Symmetric C-O-C stretch (aryl ether)
900-690	Strong	Out-of-plane C-H bending (aromatic)

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the

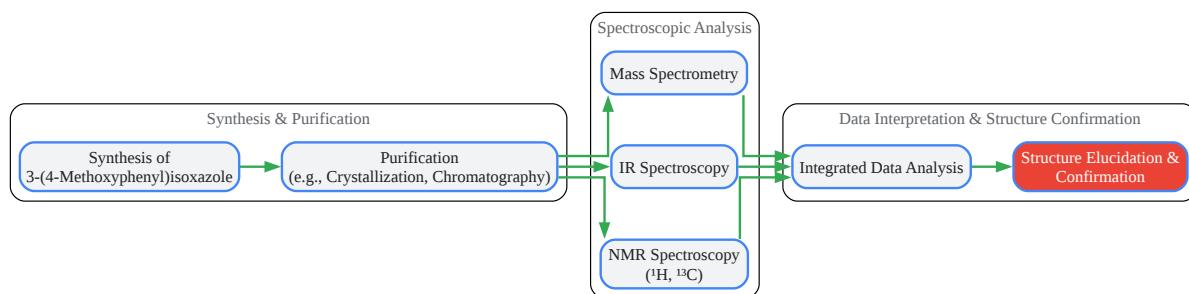
fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum

For **3-(4-Methoxyphenyl)isoxazole** ($C_{10}H_9NO_2$), the molecular weight is 175.18 g/mol .

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at $m/z = 175$.
- Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragments are outlined below.

Table 4: Predicted Major Fragments in the Mass Spectrum of **3-(4-Methoxyphenyl)isoxazole**


m/z	Proposed Fragment
135	$[M - CH_2O]^+$
105	$[C_7H_5O]^+$ (benzoyl cation)
77	$[C_6H_5]^+$ (phenyl cation)

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile and thermally stable compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a novel compound like **3-(4-Methoxyphenyl)isoxazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and mass spectral data for **3-(4-Methoxyphenyl)isoxazole**. By combining knowledge of fundamental spectroscopic principles with data from analogous structures, a comprehensive and scientifically rigorous characterization can be achieved. The presented protocols and workflow serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently elucidate and confirm the structures of novel compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem, National Center for Biotechnology Information. (n.d.). **3-(4-Methoxyphenyl)isoxazole**.
- To cite this document: BenchChem. [Spectral Characterization of 3-(4-Methoxyphenyl)isoxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357155#spectral-data-for-3-4-methoxyphenyl-isoxazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com